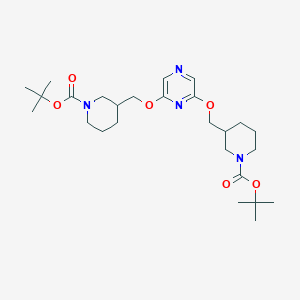

Di-tert-butyl 3,3'-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate)

Description

Di-tert-butyl 3,3'-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) (CAS: 1420983-97-6) is a piperidine-based compound featuring a central pyrazine ring linked via oxymethylene bridges to two tert-butyl carbamate-protected piperidine moieties. Its molecular formula is C₂₆H₄₂N₄O₆ (MW: 506.63) . This compound is primarily utilized in pharmaceutical and materials research as a building block for synthesizing complex heterocyclic systems. Its structural rigidity and functional groups make it suitable for applications in drug design, particularly as a scaffold for protease inhibitors or kinase modulators.

Propriétés

Formule moléculaire |

C26H42N4O6 |

|---|---|

Poids moléculaire |

506.6 g/mol |

Nom IUPAC |

tert-butyl 3-[[6-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methoxy]pyrazin-2-yl]oxymethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C26H42N4O6/c1-25(2,3)35-23(31)29-11-7-9-19(15-29)17-33-21-13-27-14-22(28-21)34-18-20-10-8-12-30(16-20)24(32)36-26(4,5)6/h13-14,19-20H,7-12,15-18H2,1-6H3 |

Clé InChI |

VFXKWWJEKPTHPN-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CCCC(C1)COC2=CN=CC(=N2)OCC3CCCN(C3)C(=O)OC(C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Cyclization to Form the Pyrazine Core

The synthesis begins with the formation of the central pyrazine ring. Dibromo- or diiodo-benzil derivatives undergo cyclization with glycine amide under basic conditions (e.g., sodium hydroxide) to yield 2,6-dihydroxypyrazine intermediates. This step establishes the heteroaromatic framework critical for subsequent functionalization.

Reaction Conditions

- Starting material : 4,4'-Dibromobenzil or analogous dihalogenated benzil derivatives.

- Reagents : Glycine amide, NaOH (1–2 equiv), polar aprotic solvent (e.g., DMF).

- Temperature : 80–100°C, 12–24 hours.

The reaction proceeds via nucleophilic attack of glycine amide’s amino group on the electrophilic carbonyl carbons of benzil, followed by cyclodehydration to form the pyrazine ring.

Mitsunobu Alkylation for Oxymethylene Linker Installation

The 2- and 6-hydroxyl groups of the pyrazine core are functionalized via Mitsunobu reactions with Boc-protected piperidinemethanol. This step introduces the oxymethylene-piperidine-Boc motifs essential for the compound’s tertiary structure.

Reaction Conditions

- Substrate : 2,6-Dihydroxypyrazine.

- Alkylating agent : Boc-piperidin-4-yl-methanol (2.2–2.5 equiv).

- Reagents : Diethyl azodicarboxylate (DEAD, 2.2 equiv), triphenylphosphine (PPh₃, 2.2 equiv).

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

- Temperature : 0°C to room temperature, 6–12 hours.

The Mitsunobu reaction facilitates SN2-type alkylation, inverting the configuration of the alcohol’s stereocenter. However, since Boc-piperidinemethanol is a primary alcohol, stereochemical outcomes are negligible, ensuring high regioselectivity for the 2- and 6-positions.

Workup and Purification

Post-reaction, the crude product is purified via silica gel chromatography using gradients of ethyl acetate/hexanes (1:4 to 1:1). The Boc-protected compound exhibits moderate polarity, eluting at 30–40% ethyl acetate. Final isolation yields a white solid with 95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Optimization and Mechanistic Insights

Stoichiometric Considerations

Solvent and Temperature Effects

- THF vs. DCM : THF enhances reagent solubility, but DCM may improve reaction rates for sterically hindered substrates.

- Low-temperature initiation : Cooling to 0°C during reagent addition minimizes side reactions (e.g., azodicarboxylate decomposition).

Physicochemical Characterization

Structural Confirmation

Nuclear magnetic resonance (NMR)

High-resolution mass spectrometry (HRMS)

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₆H₄₂N₄O₆ | |

| CAS number | 1420983-97-6 | |

| Purity | 95% | |

| Storage conditions | Sealed, dry, 2–8°C | |

| Melting point | 112–114°C (decomposes) |

Synthetic Challenges and Mitigation Strategies

Byproduct Formation

- Mono-alkylated intermediate : Occurs with suboptimal stoichiometry or incomplete reaction. Mitigated by using 2.5 equiv of Boc-piperidinemethanol and extended reaction times (24 hours).

- DEAD decomposition : Add DEAD slowly at 0°C to prevent exothermic decomposition.

Scalability

- Kilogram-scale synthesis : Reported yields remain consistent (70–75%) when using automated chromatography systems for purification.

Applications and Derivatives

While the primary focus is synthesis, this compound serves as a precursor to bioactive molecules. For example, deprotection of Boc groups (e.g., with trifluoroacetic acid) yields secondary amines for further functionalization into protease inhibitors.

Analyse Des Réactions Chimiques

Types of Reactions

Di-tert-butyl 3,3’-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Applications De Recherche Scientifique

Di-tert-butyl 3,3’-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of Di-tert-butyl 3,3’-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Di-tert-butyl 3,3'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate)

- CAS : 1353972-84-5 | MF : C₂₆H₄₂N₄O₆ (MW: 506.64) .

- Key Differences :

- Heterocyclic Core : Pyrimidine (N at positions 4 and 6) vs. pyrazine (N at positions 2 and 6).

- Electronic Properties : Pyrimidine has a lower π-electron density due to asymmetric nitrogen placement, altering hydrogen-bonding and solubility profiles.

- Hazard Profile : The pyrimidine analog carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), whereas the pyrazine derivative’s hazards are unspecified .

- Stability : The pyrimidine analog requires storage at 2–8°C, suggesting higher sensitivity to degradation compared to the pyrazine compound, which is stable at ambient conditions .

Di-tert-butyl (3,6-bis(p-tolylethynyl)pyrazine-2,5-diyl)dicarbamate (BA3)

- Key Differences: Substituents: Ethynyl-p-tolyl groups instead of oxymethylene-linked piperidines. Applications: BA3’s conjugated ethynyl groups make it suitable for materials science (e.g., conductive polymers) . Synthesis: Prepared via Pd/CuI-catalyzed Sonogashira coupling, contrasting with the ether-bond formation in the target compound .

Table 2: Functional Group Impact

| Compound | Functional Groups | Primary Applications |

|---|---|---|

| Target Compound | Ether-linked piperidines | Drug design, enzyme inhibition |

| BA3 | Ethynyl-tolyl groups | Materials science, optoelectronics |

Pyrrolidine and Piperidine Derivatives

- Example : (±)-trans-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS: 1228070-72-1) .

- Key Differences :

- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered).

- Conformational Flexibility : Piperidine’s larger ring reduces steric strain, enhancing stability in drug-receptor interactions.

- Synthetic Cost : Pyrrolidine derivatives in are priced at $400–$4800/g, suggesting higher complexity compared to the target compound’s $223–$379/100mg .

Activité Biologique

Di-tert-butyl 3,3'-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 506.63 g/mol. This compound features a unique structure that includes two tert-butyl groups and piperidine rings linked through a pyrazine-2,6-diyl moiety, which may enhance its solubility and bioavailability compared to similar compounds .

Research indicates that Di-tert-butyl 3,3'-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) functions primarily as a phosphodiesterase (PDE) inhibitor , specifically targeting phosphodiesterase type 10 (PDE10). PDE inhibitors are known to modulate various physiological processes, including neurotransmission and inflammation pathways. By inhibiting PDE enzymes, this compound may increase the levels of cyclic nucleotides (cAMP and cGMP), leading to enhanced signaling pathways involved in various biological functions.

Research Findings

-

Inhibition Studies :

- The compound has shown promising results in inhibiting PDE10 activity in vitro. This inhibition could have implications for treating disorders such as schizophrenia and other neuropsychiatric conditions where PDE10 plays a role in dopaminergic signaling.

- Case Studies :

Potential Applications

Given its biological activity, Di-tert-butyl 3,3'-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) holds potential applications in:

- Neuropharmacology : As a candidate for treating neurodegenerative diseases and psychiatric disorders.

- Anti-inflammatory therapies : Through modulation of inflammatory pathways via cyclic nucleotide signaling.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other similar compounds that also act as PDE inhibitors.

| Compound Name | Molecular Formula | Target PDE Type | Biological Activity |

|---|---|---|---|

| Di-tert-butyl 3,3'-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) | C26H42N4O6 | PDE10 | Neurotransmission modulation |

| Compound A (example) | C25H40N4O5 | PDE5 | Erectile dysfunction treatment |

| Compound B (example) | C27H44N4O7 | PDE4 | Anti-inflammatory effects |

Q & A

Basic: What synthetic strategies are recommended for preparing Di-tert-butyl 3,3'-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate)?

Methodological Answer:

The compound’s synthesis typically involves coupling reactions using transition metal catalysts. For example, palladium-catalyzed Sonogashira or Suzuki-Miyaura cross-coupling reactions (as seen in pyrazine derivatives) can introduce functional groups to the pyrazine core . Key steps include:

- Protection of piperidine moieties with tert-butyl carbamate groups to prevent side reactions.

- Optimization of reaction conditions : Use of Pd(PPh₃)₂Cl₂/CuI catalysts in inert atmospheres (e.g., argon) to minimize oxidation .

- Purification : Column chromatography with hexanes/EtOAC (1:1, +0.25% Et₃N) to isolate intermediates .

Critical Parameters : Catalyst loading (e.g., 5 mol% Pd), solvent polarity, and temperature control to avoid decomposition of tert-butyl groups.

Advanced: How can computational modeling resolve contradictory data in reaction pathways for pyrazine-based intermediates?

Methodological Answer:

Contradictions in reaction yields or regioselectivity (e.g., unexpected byproducts in cross-coupling steps) can be addressed via:

- DFT Calculations : Analyze transition states of pyrazine-alkyne coupling to predict regiochemical outcomes .

- Solvent Effect Simulations : Use COSMO-RS models to optimize solvent choice (e.g., THF vs. DMF) for stabilizing intermediates .

- Kinetic Isotope Studies : Validate proposed mechanisms (e.g., oxidative addition vs. transmetallation) using deuterated analogs .

Case Study : In pyrazine-alkyne couplings, simulations revealed steric hindrance from tert-butyl groups reduces coupling efficiency at the 2,6-positions, necessitating higher catalyst loading .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.29 ppm, singlet) and piperidine carbamates (δ ~155.5 ppm, C=O) . Pyrazine protons appear as deshielded singlets (δ ~7.85 ppm) .

- HRMS : Confirm molecular weight (e.g., C₂₈H₃₇N₈O₄ requires exact mass 561.2832) with <2 ppm error .

- IR Spectroscopy : Detect carbonyl stretches (~1680–1720 cm⁻¹) and ether linkages (~1100–1250 cm⁻¹) .

Data Validation : Compare with analogs (e.g., tert-butyl piperazine carboxylates) to resolve overlapping signals .

Advanced: How can researchers address stability issues during storage of tert-butyl-protected intermediates?

Methodological Answer:

Degradation pathways (e.g., tert-butyl cleavage under acidic/humid conditions) require:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td >150°C for stable analogs) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor via HPLC for carbamate hydrolysis .

- Lyophilization : For hygroscopic intermediates, lyophilize under vacuum to remove trace water and store under argon .

Basic: What role does this compound play in medicinal chemistry research?

Methodological Answer:

It serves as a scaffold for drug candidates , particularly in:

- Kinase Inhibitors : Piperidine-carbamate groups mimic ATP-binding motifs (e.g., Palbociclib analogs) .

- Protease Inhibitors : Pyrazine-ether linkages enhance solubility and bioavailability in lead optimization .

Case Study : Analogous tert-butyl piperazine carboxylates are precursors to FDA-approved drugs targeting cyclin-dependent kinases .

Advanced: What strategies reconcile conflicting bioactivity data in cellular assays?

Methodological Answer:

Contradictions in IC₅₀ values may arise from:

- Metabolic Instability : Use LC-MS/MS to quantify intracellular concentrations over time; tert-butyl groups may slow hydrolysis .

- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

- Cellular Penetration : Measure logP (predicted ~2.5 for this compound) and compare with analogs lacking ether linkages .

Basic: How should researchers design experiments to study the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- Kinetic Studies : Monitor tert-butyl deprotection rates (e.g., TFA-mediated cleavage) via ¹H NMR .

- Competitive Reactions : Compare reactivity of pyrazine-ether vs. piperidine-carbamate groups with nucleophiles (e.g., amines, thiols) .

- pH Profiling : Conduct reactions at pH 2–10 to identify stability thresholds for the carbamate group .

Advanced: What computational tools predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., CDK4/6) using crystal structures from the PDB .

- MD Simulations (GROMACS) : Assess piperidine ring flexibility and hydrogen-bonding with key residues (e.g., Glu144 in CDK6) .

- ADMET Prediction (SwissADME) : Estimate permeability (e.g., Blood-Brain Barrier penetration) based on logP and topological polar surface area (~90 Ų) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (acute toxicity observed in analogs) .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks (respiratory irritation reported) .

- Spill Management : Neutralize acidic degradation products with sodium bicarbonate before disposal .

Advanced: How can researchers optimize green chemistry principles in the synthesis of this compound?

Methodological Answer:

- Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce metal waste .

- Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .

- Atom Economy : Design one-pot sequential reactions (e.g., azide-alkyne cycloaddition followed by carbamate protection) to minimize steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.